molecular formula C6H9N3OS B6274251 2-(dimethylamino)-1,3-thiazole-4-carboxamide CAS No. 2059949-46-9

2-(dimethylamino)-1,3-thiazole-4-carboxamide

Cat. No. B6274251
CAS RN: 2059949-46-9
M. Wt: 171.2
InChI Key:
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Description

2-(dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . It is an organic compound with the formula (CH3)2NC5H4N . This secondary amine is a colorless, flammable gas with an ammonia-like odor .


Synthesis Analysis

DMAEMA can be synthesized by group transfer polymerization . The process of quaternization of this polymer has already been widely established predominantly because quaternized PDMAEMA (qPDMAEMA) surfaces have been shown to possess an effective antibacterial activity .


Molecular Structure Analysis

The molecule consists of a nitrogen atom with two methyl substituents and one hydrogen . The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy .


Chemical Reactions Analysis

The reactions of DMAEMA are mild and convenient to operate .


Physical And Chemical Properties Analysis

DMAEMA is a colorless, flammable gas with an ammonia-like odor . It is commonly encountered commercially as a solution in water at concentrations up to around 40% .

Scientific Research Applications

Stimuli-Responsive Polymersomes

Polymersomes are nanometer-sized spheroidal aggregates that have gained considerable interest due to their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors . The compound 2-(dimethylamino)-1,3-thiazole-4-carboxamide is used in the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS), which can form polymersomes with pH and temperature-responsive groups . These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .

Controlled Pesticide Release

The compound is used in the synthesis of stimuli-responsive chitosan copolymer (CS-g-PDMAEMA) microcapsules for controlled pyraclostrobin release . These microcapsules can address the inherent limitation of pyraclostrobin that is photo unstable and highly toxic on aquatic organisms . The pyraclostrobin-loaded microcapsules showed pH-and thermo responsive release .

Synthesis of Bioconjugates

2-(dimethylamino)-1,3-thiazole-4-carboxamide is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This is crucial in medical research for preparing various biologically active compounds and studying their interactions.

Functional Polymer Colloids

Functional polymer colloids have been widely used in a variety of fields, such as coatings, chromatography, biotechnology, biomedicine, and delivery systems . The compound 2-(dimethylamino)-1,3-thiazole-4-carboxamide can be used in the synthesis of these functional polymer colloids .

Mechanism of Action

While the specific mechanism of action for “2-(dimethylamino)-1,3-thiazole-4-carboxamide” is not available, a similar compound, DMAEMA, has been shown to have antimicrobial properties . The antibacterial mechanism of action in the solution was studied by zeta potential measurements, scanning electron microscopy, and protein leakage tests signifying the disruption of the outer membrane of the bacterial cells to release their periplasmic proteins .

Safety and Hazards

DMAEMA is considered hazardous. It is toxic if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

The multi-stimuli-responsiveness of tertiary amine-containing polyacrylates makes them highly attractive for use in a wide range of applications . In the last decade, DMAEMA has received exceptionally great attention due to its versatility, accessibility, and biocompatibility . Future research opportunities for DMAEMA antibacterial materials are being discussed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(dimethylamino)-1,3-thiazole-4-carboxamide involves the reaction of 2-bromoacetyl chloride with dimethylamine to form 2-dimethylaminoacetyl chloride. This intermediate is then reacted with thiosemicarbazide to form 2-(dimethylamino)-1,3-thiazole-4-carboxylic acid hydrazide, which is subsequently converted to the desired product through reaction with acetic anhydride and acetic acid.", "Starting Materials": [ "2-bromoacetyl chloride", "dimethylamine", "thiosemicarbazide", "acetic anhydride", "acetic acid" ], "Reaction": [ "Step 1: 2-bromoacetyl chloride is reacted with dimethylamine in the presence of a base such as triethylamine to form 2-dimethylaminoacetyl chloride.", "Step 2: 2-dimethylaminoacetyl chloride is then reacted with thiosemicarbazide in the presence of a base such as sodium acetate to form 2-(dimethylamino)-1,3-thiazole-4-carboxylic acid hydrazide.", "Step 3: 2-(dimethylamino)-1,3-thiazole-4-carboxylic acid hydrazide is then reacted with acetic anhydride and acetic acid in the presence of a base such as pyridine to form the desired product, 2-(dimethylamino)-1,3-thiazole-4-carboxamide." ] }

CAS RN

2059949-46-9

Product Name

2-(dimethylamino)-1,3-thiazole-4-carboxamide

Molecular Formula

C6H9N3OS

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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